molecular formula C11H20ClNO B7886454 5-(Aminomethyl)adamantan-2-ol hydrochloride

5-(Aminomethyl)adamantan-2-ol hydrochloride

Cat. No.: B7886454
M. Wt: 217.73 g/mol
InChI Key: KLDHFVZEQIBFAV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)adamantan-2-ol hydrochloride is a chemical compound with the molecular formula C11H19NO·HCl It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)adamantan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.

    Functionalization: Adamantane is functionalized to introduce an aminomethyl group at the 5-position. This can be achieved through a series of reactions, including halogenation and subsequent substitution with an amine.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)adamantan-2-ol hydrochloride undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 5-(Aminomethyl)adamantan-2-one.

    Reduction: 5-(Aminomethyl)adamantane.

    Substitution: Various substituted adamantane derivatives depending on the reagents used.

Scientific Research Applications

5-(Aminomethyl)adamantan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)adamantan-2-ol hydrochloride in biological systems involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the adamantane core provides a rigid, hydrophobic framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

    Rimantadine: An antiviral drug structurally related to amantadine.

Uniqueness

5-(Aminomethyl)adamantan-2-ol hydrochloride is unique due to the presence of both an aminomethyl and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(aminomethyl)adamantan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11;/h7-10,13H,1-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDHFVZEQIBFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718299
Record name 5-(Aminomethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053170-70-9
Record name 5-(Aminomethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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